3-Chloroimidazo[1,2-b]pyridazine chemical structure and properties
3-Chloroimidazo[1,2-b]pyridazine chemical structure and properties
This technical guide details the structure, properties, synthesis, and reactivity of 3-Chloroimidazo[1,2-b]pyridazine , a "privileged scaffold" in medicinal chemistry. It serves as a critical isostere for indole and azaindole, offering unique electronic properties that modulate potency and metabolic stability in drug candidates.
Executive Summary
3-Chloroimidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system comprising an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. This "push-pull" electronic structure creates distinct zones of reactivity, allowing orthogonal functionalization.
-
Role: Key intermediate for kinase inhibitors (e.g., Ponatinib analogs), TAK1 inhibitors, and amyloid-beta PET imaging agents.
-
Key Feature: The chlorine atom at C-3 serves as a versatile handle for palladium-catalyzed cross-coupling, while the C-6 position remains susceptible to nucleophilic aromatic substitution (
).
Chemical Identity & Physical Properties
Structural Analysis
The scaffold is planar. The bridgehead nitrogen (N-4) contributes its lone pair to the
-
Numbering: The fusion bond is between N-4 and C-8a. The chlorine is at position 3 (on the imidazole ring).[1][2]
-
Electronic Character:
-
C-3 (Imidazole): Electron-rich (nucleophilic in the parent, electrophilic when halogenated).
-
C-6 (Pyridazine): Electron-deficient (highly susceptible to nucleophiles).
-
Physical Properties Table
| Property | Value / Description |
| IUPAC Name | 3-Chloroimidazo[1,2-b]pyridazine |
| CAS Number | 13526-66-4 (Refers to 3-bromo-6-chloro derivative, often used as surrogate in databases); Note: Parent 3-Cl is often generated in situ. |
| Molecular Formula | |
| Molecular Weight | 153.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water. |
| LogP (Calc) | ~1.2 – 1.5 (Lipophilic enough for membrane permeability) |
| H-Bond Acceptors | 2 (N-1 and N-5) |
Electronic Structure & Reactivity Map
The following diagram illustrates the "Reactivity Dichotomy" of the scaffold. The imidazole ring behaves like an electron-rich arene (susceptible to electrophiles), while the pyridazine ring behaves like an electron-poor heterocycle (susceptible to nucleophiles).
Figure 1: Reactivity map showing the orthogonal functionalization zones. C-3 is for building carbon skeletons; C-6 is for tuning solubility/potency via heteroatoms.
Synthetic Protocols
Synthesis of the Core Scaffold
The most robust route involves the condensation of 3-aminopyridazine with
Step 1: Cyclization (Hantzsch-type)
-
Reagents: 3-Aminopyridazine, Chloroacetaldehyde (50% aq),
, Ethanol. -
Conditions: Reflux, 4–12 hours.
-
Mechanism: Nucleophilic attack of the pyridazine ring nitrogen (N-2) on the aldehyde, followed by cyclization of the exocyclic amine onto the alkyl chloride.
Step 2: Regioselective C-3 Chlorination
Direct electrophilic aromatic substitution allows the installation of the chlorine atom.
-
Reagents: N-Chlorosuccinimide (NCS).
-
Solvent: Acetonitrile (ACN) or DCM.
-
Protocol:
-
Dissolve imidazo[1,2-b]pyridazine (1.0 equiv) in ACN (0.1 M).
-
Add NCS (1.05 equiv) portion-wise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Monitor: TLC/LCMS (Product is less polar than starting material).
-
Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.
-
Yield: Typically 80–90%.
-
Functionalization: Suzuki-Miyaura Coupling at C-3
This is the primary method for attaching aryl/heteroaryl groups to the scaffold.
-
Substrate: 3-Chloroimidazo[1,2-b]pyridazine (or 3-bromo analog for faster kinetics).
-
Coupling Partner: Aryl Boronic Acid (
). -
Catalyst System:
(5 mol%) or / XPhos (for difficult chlorides). -
Base/Solvent:
(2M aq) / 1,4-Dioxane (3:1 ratio). -
Conditions: 90°C, 12–16 hours, Inert Atmosphere (
).
Self-Validating Check:
-
LCMS: Look for the loss of the Cl isotope pattern (3:1 ratio of M:M+2) and appearance of the coupled product mass.
-
NMR: Disappearance of the diagnostic C-3 proton (if starting from parent) or shift of adjacent protons.
Medicinal Chemistry Applications
Kinase Inhibition (Ponatinib Analogs)
The imidazo[1,2-b]pyridazine scaffold is a bioisostere of the imidazo[1,2-a]pyridine found in Ponatinib (a BCR-ABL inhibitor).
-
Advantage: The extra nitrogen (N-5) in the pyridazine ring increases water solubility and alters the H-bond acceptor profile, potentially reducing off-target binding to hERG channels compared to more lipophilic scaffolds.
-
Binding Mode: The N-1 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in ABL).
Amyloid-Beta Imaging
Derivatives functionalized at C-6 (via
-
Design Logic: The planar, conjugated system allows intercalation into amyloid fibrils. The 3-chloro group can be replaced or used to tune lipophilicity (
) to ensure blood-brain barrier (BBB) penetration.
Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood, especially when using NCS (chlorinating agent) or volatile solvents.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or hydrolysis over months.
-
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.[3] Link
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2023.[4] Link
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2020. Link
-
Direct C-H functionalization of imidazo[1,2-b]pyridazines. Organic & Biomolecular Chemistry, 2015. Link
